molecular formula C18H26F3N3O4S B2668678 N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE CAS No. 1796961-17-5

N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2668678
CAS No.: 1796961-17-5
M. Wt: 437.48
InChI Key: CFMICBFHNXQGGP-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a trifluoromethoxybenzenesulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with formaldehyde and a suitable amine to introduce the methyl group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring and sulfonamide moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-TERT-BUTYL-4-NITRO-2-(TRIFLUOROMETHOXY)ANILINE: Similar structure but with a nitro group instead of a sulfonamide.

    2-(TRIFLUOROMETHOXY)BENZALDEHYDE: Contains the trifluoromethoxy group but lacks the piperidine and sulfonamide moieties.

    N-TERT-BUTOXYCARBONYL-2- AND -4-(TRIFLUOROMETHOXY)ANILINE: Similar compounds with different protective groups.

Uniqueness

N-TERT-BUTYL-4-{[2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDO]METHYL}PIPERIDINE-1-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and binding affinity, while the piperidine ring and sulfonamide moiety contribute to its versatility in various applications.

Properties

IUPAC Name

N-tert-butyl-4-[[[2-(trifluoromethoxy)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N3O4S/c1-17(2,3)23-16(25)24-10-8-13(9-11-24)12-22-29(26,27)15-7-5-4-6-14(15)28-18(19,20)21/h4-7,13,22H,8-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMICBFHNXQGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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